((1R,3R)-3-Aminocyclohexyl)methanol
Overview
Description
((1R,3R)-3-Aminocyclohexyl)methanol: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of both an amino group and a hydroxyl group on the cyclohexane ring makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,3R)-3-Aminocyclohexyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 3-aminocyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product with high stereoselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The use of chiral catalysts and advanced purification techniques further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: ((1R,3R)-3-Aminocyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form cyclohexylamines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: 3-Aminocyclohexanone or 3-Aminocyclohexanone derivatives.
Reduction: Cyclohexylamines.
Substitution: Amides, carbamates, or other substituted derivatives.
Scientific Research Applications
Chemistry: ((1R,3R)-3-Aminocyclohexyl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((1R,3R)-3-Aminocyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Cyclohexylamine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
3-Aminocyclohexanol: Similar structure but different stereochemistry, leading to different reactivity and applications.
Cyclohexanol: Lacks the amino group, limiting its use in certain synthetic applications.
Uniqueness: ((1R,3R)-3-Aminocyclohexyl)methanol’s unique combination of an amino and hydroxyl group on a chiral cyclohexane ring sets it apart from similar compounds. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(1R,3R)-3-aminocyclohexyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNUVOZLQPWTG-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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